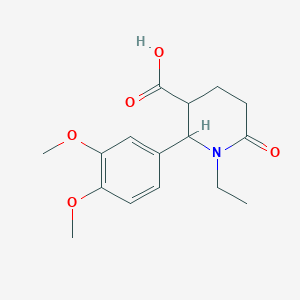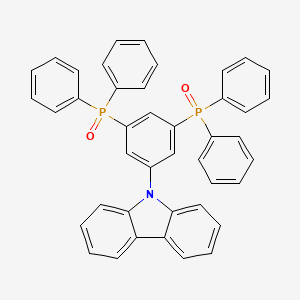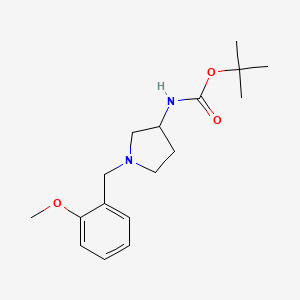![molecular formula C38H54N4S3 B14781914 3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14781914.png)
3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[136002,904,8010,14016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene” is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene” typically involves multi-step organic reactions. These steps may include:
Formation of the core structure: This involves cyclization reactions to form the hexacyclic framework.
Introduction of thia and aza groups: This can be achieved through substitution reactions using sulfur and nitrogen-containing reagents.
Attachment of butyloctyl groups: This step involves alkylation reactions to introduce the butyloctyl side chains.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene” can undergo various chemical reactions, including:
Oxidation: The thia groups can be oxidized to sulfoxides or sulfones.
Reduction: The aza groups can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
This compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of thia and aza groups on biological systems. It could serve as a model compound for investigating enzyme interactions.
Medicine
Potential medicinal applications include the development of new drugs targeting specific molecular pathways. The compound’s unique structure may offer therapeutic benefits in treating certain diseases.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thia and aza groups may play a crucial role in binding to these targets, influencing their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene: Similar compounds may include other hexacyclic structures with thia and aza groups.
Comparison: Compared to other similar compounds, “this compound” stands out due to its unique combination of functional groups and side chains, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C38H54N4S3 |
|---|---|
Molecular Weight |
663.1 g/mol |
IUPAC Name |
3,21-bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene |
InChI |
InChI=1S/C38H54N4S3/c1-5-9-13-15-19-27(17-11-7-3)25-41-29-21-23-43-37(29)31-33-34(40-45-39-33)32-36(35(31)41)42(30-22-24-44-38(30)32)26-28(18-12-8-4)20-16-14-10-6-2/h21-24,27-28H,5-20,25-26H2,1-4H3 |
InChI Key |
ZEFSMEAKBNGXGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CN1C2=C(C3=C1C4=C(C5=C(N4CC(CCCC)CCCCCC)C=CS5)C6=NSN=C36)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


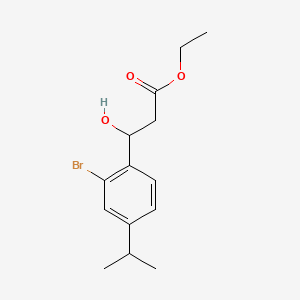
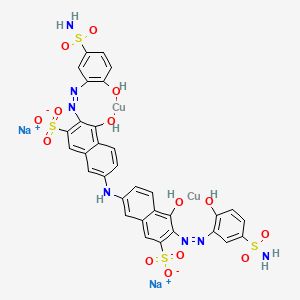


![2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14781853.png)
![N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B14781854.png)
![(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)
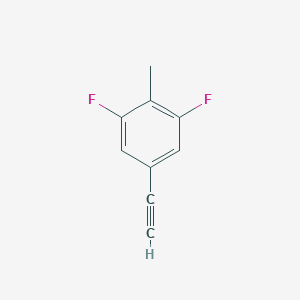
![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)
![2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine](/img/structure/B14781885.png)
